molecular formula C8H13NO B2689419 (7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol CAS No. 2416229-13-3

(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol

Cat. No.: B2689419
CAS No.: 2416229-13-3
M. Wt: 139.198
InChI Key: HVDIQDKABWWSSJ-UHFFFAOYSA-N
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Description

(7-Aminotricyclo[22102,6]heptan-1-yl)methanol is a unique organic compound characterized by its tricyclic structureIts molecular formula is C8H13NO, and it has a molecular weight of 139.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable tricyclic precursor.

    Amination: The precursor undergoes an amination reaction to introduce the amino group at the 7th position.

    Hydroxylation: The final step involves the hydroxylation of the tricyclic structure to form the methanol group at the 1st position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol is unique due to its combination of a tricyclic structure with both amino and hydroxyl functional groups. This combination provides a versatile platform for various chemical reactions and biological interactions, making it valuable in multiple research and industrial applications.

Properties

IUPAC Name

(7-amino-1-tricyclo[2.2.1.02,6]heptanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-7-4-1-5-6(2-4)8(5,7)3-10/h4-7,10H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDIQDKABWWSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3(C2N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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